molecular formula C17H18N4O2S B2676341 N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide CAS No. 2034271-46-8

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide

Cat. No.: B2676341
CAS No.: 2034271-46-8
M. Wt: 342.42
InChI Key: SAKSWJRAUUGMGD-UHFFFAOYSA-N
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Description

  • Introduce the phenylthio group through a nucleophilic substitution reaction.

  • Use thiophenol (C₆H₅SH) with an appropriate leaving group.

  • Amide Formation

    • Final step involves coupling the oxadiazole derivative with the phenylthio compound.

    • Use a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

  • Industrial Production Methods

    Industrial production of this compound might involve similar steps but scaled up for batch processing. The choice of reagents and catalysts would be optimized for cost and efficiency.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    To synthesize N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide, a multi-step synthetic route is required. The starting materials are often commercially available or can be prepared through standard organic synthesis techniques.

    • Synthesis of Pyrrole Derivative

      • Start with the methylation of pyrrole.

      • Use methyl iodide (CH₃I) and a strong base like potassium carbonate (K₂CO₃).

    • Formation of Oxadiazole Ring

      • React the methylated pyrrole with hydrazine hydrate and formyl acetate.

      • Cyclization of the intermediate yields the oxadiazole ring.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation: : The phenylthio group could undergo oxidation to form sulfoxides or sulfones.

    • Reduction: : The amide bond can be reduced to the corresponding amine.

    • Substitution: : The pyrrole and oxadiazole rings can undergo electrophilic substitution reactions.

    Common Reagents and Conditions

    • Oxidation: : Use oxidizing agents like m-CPBA (meta-chloroperbenzoic acid).

    • Reduction: : Utilize reducing agents like lithium aluminum hydride (LiAlH₄).

    • Substitution: : Employ electrophiles such as bromine (Br₂) for substitution reactions.

    Major Products

    • Oxidation: : Formation of phenylsulfoxide or phenylsulfone derivatives.

    • Reduction: : Conversion of the amide group to an amine.

    • Substitution: : Introduction of halogen atoms on the aromatic rings.

    Scientific Research Applications

    N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide has significant potential in several scientific disciplines:

    • Chemistry: : As a building block for more complex molecules.

    • Medicine: : Investigated for its pharmacological properties, including anti-cancer and anti-inflammatory effects.

    • Industry: : Used in the development of novel materials with unique electronic or optical properties.

    Mechanism of Action

    The mechanism by which this compound exerts its effects largely depends on its interaction with biological targets. It can bind to specific proteins or enzymes, modulating their activity. The oxadiazole ring is known for its ability to engage in hydrogen bonding and van der Waals interactions, influencing the compound's binding affinity and specificity.

    Comparison with Similar Compounds

    Similar compounds include those with pyrrole, oxadiazole, and phenylthio groups but with different substituents or linkages. Some examples are:

    • N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(methylthio)propanamide

    • N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenoxy)propanamide

    These analogs help in understanding the structure-activity relationship, highlighting the uniqueness of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide in terms of its biological and chemical properties.

    Biological Activity

    N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide is a complex organic compound that integrates a pyrrole ring, an oxadiazole moiety, and a phenylthio group. This unique structural combination suggests potential biological activity across various therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

    Chemical Structure and Properties

    The compound's chemical structure can be represented as follows:

    N 3 1 methyl 1H pyrrol 2 yl 1 2 4 oxadiazol 5 yl methyl 3 phenylthio propanamide\text{N 3 1 methyl 1H pyrrol 2 yl 1 2 4 oxadiazol 5 yl methyl 3 phenylthio propanamide}

    Key Features:

    • Pyrrole Ring : Known for its role in various biological activities.
    • Oxadiazole Ring : Often associated with antimicrobial and anticancer properties.
    • Phenylthio Group : Enhances lipophilicity and may influence the interaction with biological targets.

    The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

    • Receptor Binding : The compound may bind to various receptors, modulating their activity.
    • Enzyme Inhibition : It could inhibit enzymes involved in key metabolic pathways.

    Research indicates that compounds with similar structures often exhibit significant interactions with proteins involved in disease processes, suggesting that this compound may have similar potential.

    Antimicrobial Activity

    Studies have demonstrated that derivatives of pyrrole and oxadiazole exhibit broad-spectrum antimicrobial activity. For instance:

    • Antibacterial Effects : Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria. A recent study noted superior antibacterial activity against Acinetobacter baumannii, a pathogen known for its antibiotic resistance .

    Anticancer Potential

    The oxadiazole moiety is linked to anticancer properties:

    • Cytotoxicity Studies : Preliminary investigations suggest that compounds containing oxadiazole rings can induce apoptosis in cancer cell lines. Specific IC50 values indicate potent activity against various cancer types .

    Antitubercular Activity

    Research has indicated that certain pyrrole derivatives demonstrate antitubercular effects:

    • Structure–Activity Relationship (SAR) : Variations in substituents on the pyrrole ring can enhance antitubercular efficacy. For example, modifications leading to increased hydrophobicity have been associated with improved activity against Mycobacterium tuberculosis .

    Study 1: Antibacterial Efficacy

    A study evaluated the antibacterial efficacy of several pyrrole-derived compounds against Escherichia coli and Staphylococcus aureus. The results indicated that specific structural modifications led to enhanced antibacterial properties, particularly for compounds featuring the oxadiazole ring .

    CompoundMIC (µg/mL)Target Bacteria
    Compound A< 2A. baumannii
    Compound B4S. aureus
    Compound C8E. coli

    Study 2: Cytotoxicity in Cancer Cell Lines

    In vitro studies assessed the cytotoxic effects of N-(substituted) oxadiazoles on various cancer cell lines. The results highlighted significant cytotoxicity with IC50 values ranging from 5 nM to 20 nM for different derivatives .

    CompoundIC50 (nM)Cancer Cell Line
    Compound D10HeLa
    Compound E15MCF7
    Compound F12A549

    Properties

    IUPAC Name

    N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylsulfanylpropanamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H18N4O2S/c1-21-10-5-8-14(21)17-19-16(23-20-17)12-18-15(22)9-11-24-13-6-3-2-4-7-13/h2-8,10H,9,11-12H2,1H3,(H,18,22)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SAKSWJRAUUGMGD-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1C=CC=C1C2=NOC(=N2)CNC(=O)CCSC3=CC=CC=C3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H18N4O2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    342.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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